molecular formula C13H21N5 B11740539 N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B11740539
M. Wt: 247.34 g/mol
InChI Key: AVUKXMLNSDFGST-UHFFFAOYSA-N
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Description

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound containing two pyrazole rings Pyrazoles are five-membered rings with two adjacent nitrogen atoms, known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves the condensation of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 1-(propan-2-yl)-1H-pyrazol-5-amine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological target and the context of its application.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.

    1-(propan-2-yl)-1H-pyrazol-5-amine: Another precursor used in the synthesis.

    3-methyl-1-phenyl-1H-pyrazol-5-amine: A structurally similar compound with different substituents.

Uniqueness

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole rings, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives. Its dual pyrazole structure also provides a versatile scaffold for further functionalization and exploration in various research fields.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C13H21N5/c1-5-17-9-12(11(4)16-17)8-14-13-6-7-15-18(13)10(2)3/h6-7,9-10,14H,5,8H2,1-4H3

InChI Key

AVUKXMLNSDFGST-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2=CC=NN2C(C)C

Origin of Product

United States

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